1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone
Overview
Description
1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring
Scientific Research Applications
1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential effects on various biological pathways, including serotonin receptors.
Industrial Applications: It is used in the development of specialty chemicals and materials due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Trifluoromethyl)aniline and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH).
Synthetic Route: The 4-(Trifluoromethyl)aniline is first converted to 4-(Trifluoromethyl)phenyl isocyanate, which then reacts with piperazine to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets:
Serotonin Receptors: The compound has been shown to bind to serotonin receptors, particularly 5-HT1A, 5-HT1B, and 5-HT2C, acting as an agonist or antagonist depending on the receptor subtype.
Pathways Involved: By modulating serotonin levels, the compound can influence various physiological processes, including mood regulation and neurotransmission.
Comparison with Similar Compounds
1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone can be compared with other similar compounds:
Trifluoromethylphenylpiperazine (TFMPP): Both compounds contain a trifluoromethyl group and a piperazine ring, but TFMPP is primarily used as a recreational drug.
1-(4-Piperazin-1-ylphenyl)ethanone: This compound lacks the trifluoromethyl group, which significantly alters its chemical properties and applications.
The presence of the trifluoromethyl group in this compound imparts unique electronic and steric effects, making it distinct from its analogs.
Properties
IUPAC Name |
1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-10(19)17-6-8-18(9-7-17)12-4-2-11(3-5-12)13(14,15)16/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCSTWQZYRXDJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.